molecular formula C5HCl2LiN2O2 B6275052 lithium(1+) 5,6-dichloropyridazine-3-carboxylate CAS No. 2763780-73-8

lithium(1+) 5,6-dichloropyridazine-3-carboxylate

Número de catálogo B6275052
Número CAS: 2763780-73-8
Peso molecular: 198.9
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Lithium(1+) 5,6-dichloropyridazine-3-carboxylate (LPC) is a novel compound that has been gaining attention in recent years due to its potential applications in scientific research. LPC is a unique and versatile compound that can be used in a variety of ways, and has been studied for its potential use in drug development, biochemistry, and physiology.

Aplicaciones Científicas De Investigación

Lithium(1+) 5,6-dichloropyridazine-3-carboxylate has been studied for its potential use in a variety of scientific research applications. It has been studied as a potential drug development agent, as it has been shown to be able to bind to and activate certain receptors in the body. It has also been studied for its potential use in biochemistry and physiology, as it has been shown to have an inhibitory effect on certain enzymes and can be used as an inhibitor of certain metabolic pathways. Finally, it has been studied for its potential use as a diagnostic tool, as it has been shown to be able to detect certain biomarkers in the body.

Mecanismo De Acción

The mechanism of action of lithium(1+) 5,6-dichloropyridazine-3-carboxylate is not fully understood, but it is believed to involve the binding of the compound to certain receptors in the body. It is believed that the binding of the compound to these receptors activates certain pathways in the body, leading to the desired effect.
Biochemical and Physiological Effects
lithium(1+) 5,6-dichloropyridazine-3-carboxylate has been studied for its potential use in a variety of biochemical and physiological applications. It has been shown to have an inhibitory effect on certain enzymes, and can be used as an inhibitor of certain metabolic pathways. It has also been studied for its potential use as a diagnostic tool, as it has been shown to be able to detect certain biomarkers in the body.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Lithium(1+) 5,6-dichloropyridazine-3-carboxylate has several advantages for use in laboratory experiments. It is a highly stable compound, and is relatively non-toxic. It is also relatively easy to synthesize, and can be used in a variety of applications. However, there are some limitations to its use in laboratory experiments. The compound is relatively expensive, and the synthesis process is time-consuming. Additionally, the compound is not widely available, so it can be difficult to obtain.

Direcciones Futuras

There are a number of potential future directions for research on lithium(1+) 5,6-dichloropyridazine-3-carboxylate. One potential direction is to further study its potential use as a drug development agent, as it has been shown to be able to bind to and activate certain receptors in the body. Additionally, further research could be done to explore its potential use as a diagnostic tool, as it has been shown to be able to detect certain biomarkers in the body. Finally, further research could be done to explore the potential of using lithium(1+) 5,6-dichloropyridazine-3-carboxylate as an inhibitor of certain metabolic pathways.

Métodos De Síntesis

Lithium(1+) 5,6-dichloropyridazine-3-carboxylate can be synthesized by a process known as “click chemistry”, which is a type of reaction that uses a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to join two molecules together. The reaction is carried out in an aqueous solution, and involves the reaction of a copper-complexed azide with a terminal alkyne to form a triazole product. The reaction is fast and efficient, and yields a high yield of lithium(1+) 5,6-dichloropyridazine-3-carboxylate.

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway for lithium(1+) 5,6-dichloropyridazine-3-carboxylate involves the reaction of 5,6-dichloropyridazine-3-carboxylic acid with lithium hydroxide in the presence of a suitable solvent.", "Starting Materials": [ "5,6-dichloropyridazine-3-carboxylic acid", "Lithium hydroxide", "Suitable solvent" ], "Reaction": [ "Dissolve 5,6-dichloropyridazine-3-carboxylic acid in a suitable solvent.", "Add lithium hydroxide to the solution and stir the mixture at room temperature for several hours.", "Heat the mixture to reflux for several hours.", "Cool the mixture and filter the resulting solid.", "Wash the solid with a suitable solvent and dry it under vacuum.", "The resulting product is lithium(1+) 5,6-dichloropyridazine-3-carboxylate." ] }

Número CAS

2763780-73-8

Fórmula molecular

C5HCl2LiN2O2

Peso molecular

198.9

Pureza

95

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.